molecular formula C9H6ClN3O3 B2655508 N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide CAS No. 40930-53-8

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide

Cat. No.: B2655508
CAS No.: 40930-53-8
M. Wt: 239.62
InChI Key: GSYGONMCLWMFNL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 4-chloro-2-nitroaniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoacetamide moiety can also participate in reactions with nucleophiles, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-6-1-2-7(8(5-6)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGONMCLWMFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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